6,7-dimethoxy-N-phenylquinazolin-4-amine
Overview
Description
WHI-P258 is a quinazoline compound known for its role as a Janus kinase 3 (JAK3) inhibitor. It binds to the active site of JAK3 with an estimated inhibition constant (K_i) of approximately 72 micromolar. Despite its binding affinity, WHI-P258 does not inhibit JAK3 activity and is often used as a negative control in studies involving JAK3 inhibitors .
Mechanism of Action
WHI-P258, also known as 6,7-dimethoxy-N-phenylquinazolin-4-amine or 4-Phenylamino-6,7-dimethoxyquinazoline, is a quinazoline compound with a specific mechanism of action .
Target of Action
The primary target of WHI-P258 is JAK3 (Janus Kinase 3) . JAK3 is a protein tyrosine kinase that is involved in the signaling pathways of various cytokines and growth factors .
Mode of Action
WHI-P258 binds to the active site of JAK3 . It is a weak binder with an estimated ki value of 72 µm .
Biochemical Pathways
The biochemical pathway primarily affected by WHI-P258 is the JAK/STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Pharmacokinetics
It is known that the compound is soluble in dmso . This suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs. More research is needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of whi-p258 .
Action Environment
The action of WHI-P258 can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, its solubility in DMSO suggests that it may be affected by the presence of certain solvents . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of whi-p258 .
Biochemical Analysis
Biochemical Properties
WHI-P258 is a quinazoline compound that binds weakly to the active site of JAK3 . It does not inhibit JAK3 and does not affect the thrombin-induced aggregation of platelets even at 100 μM .
Cellular Effects
It has been used as a negative control for structurally similar compounds that inhibit platelet aggregation .
Molecular Mechanism
It does not inhibit JAK3 and does not affect the thrombin-induced aggregation of platelets even at 100 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WHI-P258 involves the formation of the quinazoline core structure, followed by the introduction of methoxy groups and the phenylamine moiety. The general synthetic route includes:
Formation of the Quinazoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation is achieved using methanol in the presence of a catalyst.
Attachment of the Phenylamine Moiety: This step involves the reaction of the quinazoline intermediate with aniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of WHI-P258 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
WHI-P258 undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups and phenylamine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the quinazoline core .
Scientific Research Applications
WHI-P258 is widely used in scientific research due to its role as a JAK3 inhibitor. Its applications include:
Chemistry: Used as a reference compound in studies involving JAK3 inhibitors.
Biology: Employed in cellular assays to study the role of JAK3 in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases involving JAK3 signaling pathways, such as certain cancers and autoimmune disorders.
Industry: Utilized in the development of new therapeutic agents targeting JAK3
Comparison with Similar Compounds
WHI-P258 is compared with other quinazoline-based JAK3 inhibitors, such as WHI-P131. While WHI-P131 is a potent JAK3 inhibitor, WHI-P258 binds to JAK3 but does not inhibit its activity. This unique property makes WHI-P258 valuable as a negative control in research studies .
List of Similar Compounds
WHI-P131: A potent JAK3 inhibitor.
PD153035: Another quinazoline-based compound with different biological activities
Properties
IUPAC Name |
6,7-dimethoxy-N-phenylquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKCGAHOCZLYDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274409 | |
Record name | 6,7-dimethoxy-N-phenyl-4-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21561-09-1 | |
Record name | 6,7-dimethoxy-N-phenyl-4-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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